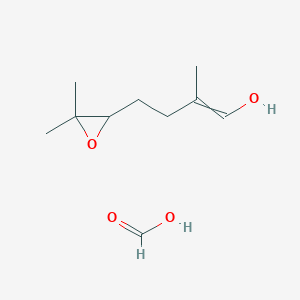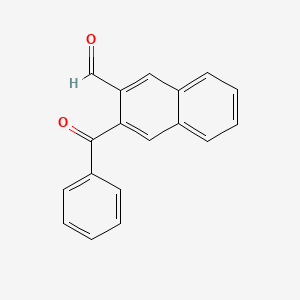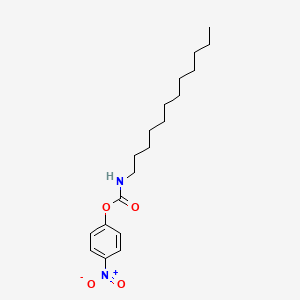
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes two chlorinated butenynyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene can be synthesized through a multi-step process involving the coupling of chlorinated alkyne precursors with a benzene derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the alkyne and the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The chlorinated groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo substitution reactions can be harnessed to modify biomolecules, thereby altering their function and activity.
Comparación Con Compuestos Similares
1,4-Bis(4-bromobut-3-en-1-yn-1-yl)benzene: Similar in structure but with bromine atoms instead of chlorine.
1,4-Bis(4-iodobut-3-en-1-yn-1-yl)benzene: Contains iodine atoms, offering different reactivity and properties.
Uniqueness: 1,4-Bis(4-chlorobut-3-en-1-yn-1-yl)benzene is unique due to its specific chlorinated groups, which provide distinct reactivity patterns compared to its brominated or iodinated analogs. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
Propiedades
Número CAS |
141135-34-4 |
|---|---|
Fórmula molecular |
C14H8Cl2 |
Peso molecular |
247.1 g/mol |
Nombre IUPAC |
1,4-bis(4-chlorobut-3-en-1-ynyl)benzene |
InChI |
InChI=1S/C14H8Cl2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h3-4,7-12H |
Clave InChI |
WLNMGGHFINLQHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC=CCl)C#CC=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
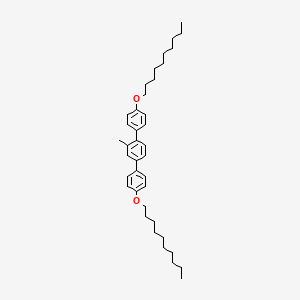
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
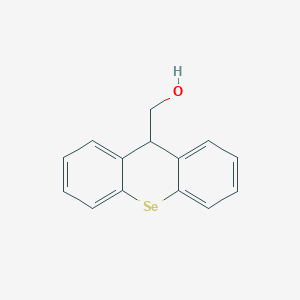
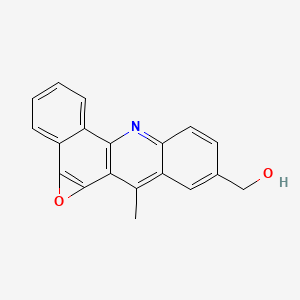
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)

![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
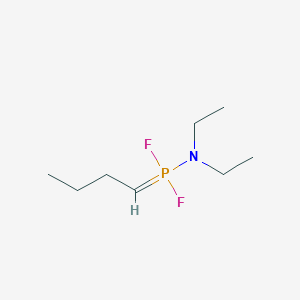
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
